1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a fluoropyrimidine moiety attached to an azetidine ring, which is further connected to a carboxamide group. This unique structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence cellular pathways such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
- 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylate
Comparison: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is unique due to its carboxamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and carboxylate counterparts. The presence of the carboxamide group enhances its potential as a therapeutic agent and biochemical probe.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSXHZHTZZDOCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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